molecular formula C18H28ClN B3025854 Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate CAS No. 1934-42-5

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate

Cat. No.: B3025854
CAS No.: 1934-42-5
M. Wt: 293.9 g/mol
InChI Key: RBIFWZHPLHEIAI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom, an ethyl ester group, and an ethylenedioxy moiety attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate typically involves the bromination of ethyl 4,4-ethylenedioxy-1-piperidinecarboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can modify the ethylenedioxy moiety or the piperidine ring, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or organic solvents under controlled temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of de-brominated piperidine derivatives.

    Oxidation: Formation of oxidized piperidine derivatives with modified functional groups.

Scientific Research Applications

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate involves its interaction with specific molecular targets. The bromine atom and ethylenedioxy moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-[1-(4-methylphenyl)cyclohexyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N.ClH/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIFWZHPLHEIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70773193
Record name 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934-42-5
Record name 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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